N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
The compound N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide features a complex heterocyclic core comprising a sulfur-containing triazatricyclo[8.4.0.0²,⁷]tetradecahexaene system. Key structural attributes include:
- A 4-ethoxyphenyl group attached to the acetamide moiety.
- A 3-methylphenylmethyl substituent on the triazatricyclo ring.
- A sulfanyl (-S-) bridge linking the heterocycle to the acetamide chain.
This compound is presumed to be a synthetic intermediate or research chemical, given the absence of explicit bioactivity data in available literature .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-3-36-22-13-11-21(12-14-22)30-26(33)18-37-28-29-16-25-27(31-28)23-9-4-5-10-24(23)32(38(25,34)35)17-20-8-6-7-19(2)15-20/h4-16H,3,17-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQOOGLXSDXKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline and 3-methylbenzyl chloride, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound belongs to a class of acetamide derivatives with fused heterocyclic systems. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Key Observations :
- Heterocyclic Core : The triazatricyclo system in the target compound is smaller than the tetraazatetracyclo system in ’s compound, which could influence ring strain and hydrogen-bonding capacity .
- Sulfur Functionalization : The sulfanyl bridge in the target compound distinguishes it from sulfonamide derivatives (e.g., ’s compounds), offering distinct reactivity profiles .
Insights :
Computational and Graph-Based Comparisons
Graph-theoretical methods () highlight structural similarities:
- Molecular Descriptors : The triazatricyclo core and sulfanyl bridge align the target compound with sulfur-containing heterocycles in biochemical databases .
- Chemical Space Mapping : The compound occupies a niche near synthetic NP-like molecules, differing from natural products in substituent complexity .
Biological Activity
N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8\lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with various functional groups that contribute to its biological activity. Its molecular formula and weight are crucial for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C31H32N4O3S |
| Molecular Weight | 514.68 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8\lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide |
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Effects : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
The biological activity of N-(4-ethoxyphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8\lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.
- Disruption of Membrane Integrity : Its structure allows for interactions with cellular membranes, potentially leading to increased permeability and cell death.
Case Studies
- Study on Cancer Cell Lines : A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound significantly inhibited bacterial growth at low concentrations.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
